p-Fluorobenzyl chloroformate

Catalog No.
S3260363
CAS No.
105416-91-9
M.F
C8H6ClFO2
M. Wt
188.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Fluorobenzyl chloroformate

CAS Number

105416-91-9

Product Name

p-Fluorobenzyl chloroformate

IUPAC Name

(4-fluorophenyl)methyl carbonochloridate

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58

InChI

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

CNDKJCOMEMJVKI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)Cl)F

Solubility

not available

p-Fluorobenzyl chloroformate is an organic compound characterized by the presence of a chloroformate functional group attached to a p-fluorobenzyl moiety. Its molecular formula is C₈H₆ClF O₂, and it is commonly utilized in organic synthesis as a reagent for the protection of amines and alcohols. The compound is typically a colorless liquid, sensitive to moisture, and possesses a pungent odor. It is structurally related to benzyl chloroformate, differing only by the presence of a fluorine atom at the para position of the benzyl ring .

FBC is likely to possess similar hazards to other chloroformate derivatives. These typically include:

  • Skin and eye corrosion: Chloroformates can react with water in tissues, causing irritation and burns [].
  • Respiratory irritation: Inhalation can irritate the respiratory tract [].
  • Acute toxicity: Limited data exists on FBC's specific toxicity, but similar compounds can be moderately to highly toxic upon ingestion or inhalation [].

Synthesis of Fluorinated Molecules

p-Fluorobenzyl chloroformate is a valuable reagent in organic chemistry for the synthesis of molecules containing a fluorinated benzyl group. The p-fluoro substituent (fluorine atom on the para position of the benzene ring) can be strategically incorporated into target molecules due to its unique electronic and steric properties. The chloroformate group (-COCl) serves as a reactive functionality that readily undergoes nucleophilic substitution reactions with various nucleophiles. This allows for the attachment of the p-fluorobenzyl group to a wide range of molecules, introducing a fluorine atom and a benzyl moiety in a single step. PubChem, p-Fluorobenzyl chloroformate:

, primarily involving nucleophilic substitution. It can react with amines to form protected amine derivatives through the introduction of the p-fluorobenzyl carbamate group. The reaction mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the formation of an N-protected amine and releasing hydrochloric acid as a byproduct .

Additionally, p-fluorobenzyl chloroformate can undergo hydrolysis in the presence of water, resulting in the formation of p-fluorobenzyl alcohol and chloroformic acid. This reaction highlights its sensitivity to moisture and necessitates careful handling during synthesis and application .

p-Fluorobenzyl chloroformate can be synthesized through several methods:

  • Reaction with Phosgene: The most common method involves treating p-fluorobenzyl alcohol with phosgene (carbonyl dichloride). This reaction yields p-fluorobenzyl chloroformate along with hydrochloric acid:
    p Fluorobenzyl alcohol+Phosgenep Fluorobenzyl chloroformate+HCl\text{p Fluorobenzyl alcohol}+\text{Phosgene}\rightarrow \text{p Fluorobenzyl chloroformate}+\text{HCl}
  • Alternative Methods: Other synthetic routes include using isocyanates or chlorinating p-fluorotoluene followed by subsequent reactions to form the desired chloroformate .
  • Safety Considerations: The synthesis process involves hazardous materials such as phosgene, necessitating strict safety protocols to mitigate health risks associated with exposure .

p-Fluorobenzyl chloroformate finds applications primarily in organic synthesis:

  • Protecting Group: It is widely used as a protecting group for amines in peptide synthesis and other organic reactions. This protection helps prevent unwanted side reactions during multi-step syntheses.
  • Synthesis of Fluorinated Compounds: The compound serves as an intermediate in the synthesis of various fluorinated organic compounds that have potential applications in pharmaceuticals and agrochemicals .

Interaction studies involving p-fluorobenzyl chloroformate typically focus on its reactivity with nucleophiles such as amines and alcohols. Research has shown that its reactivity can be influenced by factors such as solvent polarity and temperature, which affect the nucleophilicity of reactants . Additionally, studies on its hydrolysis kinetics provide insights into its stability under different environmental conditions.

Several compounds share structural similarities with p-fluorobenzyl chloroformate, notably:

Compound NameStructure CharacteristicsUnique Features
Benzyl chloroformateBenzyl group without fluorineWidely used for amine protection
4-Fluorobenzyl chlorideChloride instead of chloroformateUsed in various substitution reactions
4-Methoxybenzyl chloroformateMethoxy group instead of fluorineExhibits different reactivity patterns
4-Bromobenzyl chloroformateBromine substituentVaries in reactivity due to bromine's properties

p-Fluorobenzyl chloroformate is unique due to its specific fluorinated structure, which may enhance certain chemical properties such as lipophilicity and stability compared to its non-fluorinated counterparts. This uniqueness makes it particularly valuable in medicinal chemistry where fluorinated compounds often exhibit improved biological activity .

XLogP3

3.3

Dates

Modify: 2024-04-14

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